molecular formula C15H18N2O2 B453427 4-(propan-2-yl)phenyl 1-ethyl-1H-pyrazole-3-carboxylate

4-(propan-2-yl)phenyl 1-ethyl-1H-pyrazole-3-carboxylate

Cat. No.: B453427
M. Wt: 258.32g/mol
InChI Key: WVAFMZGQWCVOLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(propan-2-yl)phenyl 1-ethyl-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a phenyl group substituted with an isopropyl group at the para position and an ethyl ester group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yl)phenyl 1-ethyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of appropriate hydrazines with β-keto esters. One common method involves the reaction of 4-(propan-2-yl)phenylhydrazine with ethyl acetoacetate under acidic conditions to form the desired pyrazole derivative. The reaction is usually carried out in ethanol or methanol as a solvent, with the addition of a catalytic amount of acetic acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-yl)phenyl 1-ethyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(propan-2-yl)phenyl 1-ethyl-1H-pyrazole-3-carboxylate is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(propan-2-yl)phenyl 1-ethyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group on the phenyl ring and the ethyl ester group on the pyrazole ring can affect its interaction with molecular targets, potentially leading to distinct pharmacological properties .

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32g/mol

IUPAC Name

(4-propan-2-ylphenyl) 1-ethylpyrazole-3-carboxylate

InChI

InChI=1S/C15H18N2O2/c1-4-17-10-9-14(16-17)15(18)19-13-7-5-12(6-8-13)11(2)3/h5-11H,4H2,1-3H3

InChI Key

WVAFMZGQWCVOLS-UHFFFAOYSA-N

SMILES

CCN1C=CC(=N1)C(=O)OC2=CC=C(C=C2)C(C)C

Canonical SMILES

CCN1C=CC(=N1)C(=O)OC2=CC=C(C=C2)C(C)C

Origin of Product

United States

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